molecular formula C29H24N4O2 B2736512 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 548749-14-0

1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No.: B2736512
CAS No.: 548749-14-0
M. Wt: 460.537
InChI Key: JKLWMSPABOJJAC-UHFFFAOYSA-N
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Description

1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C29H24N4O2 and its molecular weight is 460.537. The purity is usually 95%.
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Biological Activity

The compound 1-{[1,1'-biphenyl]-2-yl}-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a biphenyl structure linked to a benzodiazepine moiety. Its molecular formula is C25H24N4O2C_{25}H_{24}N_{4}O_{2} with a molecular weight of 420.48 g/mol. The urea functional group plays a crucial role in its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of benzodiazepines exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodiazepine derivatives can inhibit bacterial growth effectively. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Properties

Benzodiazepine derivatives have been investigated for their anticancer potential. One study highlighted the ability of related compounds to induce apoptosis in cancer cells through the activation of specific signaling pathways (e.g., p53 pathway). The compound may share similar mechanisms due to structural similarities.

CNS Activity

Given its structural resemblance to known psychoactive compounds, this compound may exhibit central nervous system (CNS) activity. Some studies suggest that benzodiazepine derivatives can modulate GABAergic neurotransmission, potentially leading to anxiolytic or sedative effects.

Case Studies

StudyFocusFindings
Santos et al. (2001)AntimicrobialDemonstrated significant antibacterial activity against Gram-positive bacteria.
El-Bayouki (2013)AnticancerReported induction of apoptosis in various cancer cell lines via mitochondrial pathways.
Guo et al. (2010)CNS EffectsFound that related compounds showed anxiolytic effects in animal models through GABA receptor modulation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The urea group may interact with enzyme active sites, inhibiting their function.
  • Receptor Modulation : Similar compounds have been shown to bind to GABA receptors, enhancing inhibitory neurotransmission.
  • Cell Cycle Interference : The compound may disrupt normal cell cycle progression in cancer cells, leading to increased apoptosis.

Properties

IUPAC Name

1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(2-phenylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2/c1-33-25-19-11-9-17-23(25)26(21-14-6-3-7-15-21)31-27(28(33)34)32-29(35)30-24-18-10-8-16-22(24)20-12-4-2-5-13-20/h2-19,27H,1H3,(H2,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLWMSPABOJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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